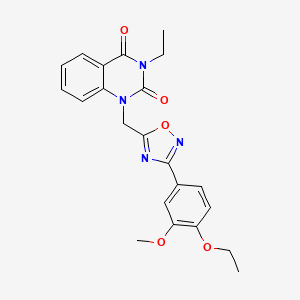![molecular formula C24H19N5O5S B2521428 methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 1184996-25-5](/img/structure/B2521428.png)
methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a quinoxaline ring, and a triazole ring . These types of compounds are often found in various pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of three-component of alkynes, TMSN3, and ethers by copper catalysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazole ring can accommodate a broad range of substituents around its core structure, allowing for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have been investigated for their potential as anticancer agents. These compounds exhibit DNA intercalation activities and have been studied against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . Further research is needed to explore their mechanism of action and optimize their efficacy.
Antimicrobial Properties
The compound F3411-7002 may possess antimicrobial activity. Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline and its isosteres, pyrimido-quinoxaline, as potential antiviral and antimicrobial agents . Investigating its effectiveness against specific pathogens and understanding its mode of action could provide valuable insights.
Enzyme Inhibition
F3411-7002 may act as an enzyme inhibitor. Specifically, it has been investigated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, anti-lipase agent, and aromatase inhibitor . These inhibitory effects could have therapeutic implications in various diseases.
Antitubercular Potential
Given the urgent need for new antitubercular drugs, exploring the antitubercular activity of F3411-7002 is essential. Triazolothiadiazines have shown promise in this area, and further research could reveal its potential as a novel antitubercular agent.
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the search results, compounds with similar structures have been found to have various biological activities. For example, triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Given the wide range of biological activities associated with similar compounds, there may be potential for this compound to be used in the development of new drugs .
Propiedades
IUPAC Name |
methyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O5S/c1-14-7-9-15(10-8-14)34-22-21-27-28(24(32)29(21)18-6-4-3-5-16(18)26-22)13-19(30)25-17-11-12-35-20(17)23(31)33-2/h3-12H,13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSSAGFAWKGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(SC=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

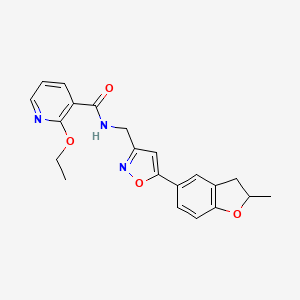
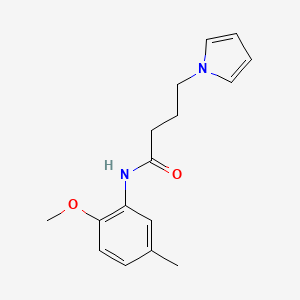
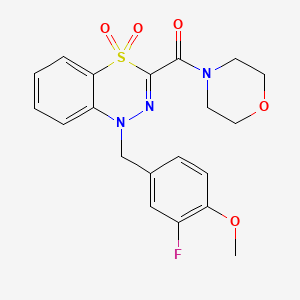

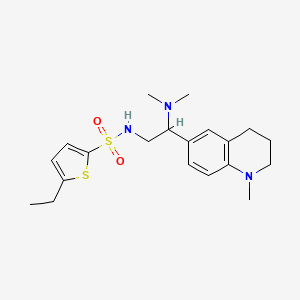


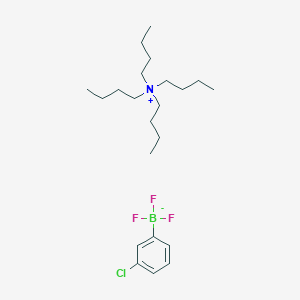
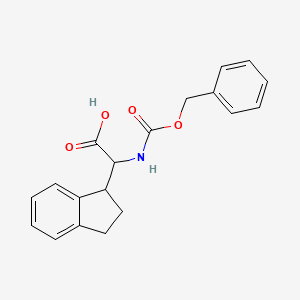
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
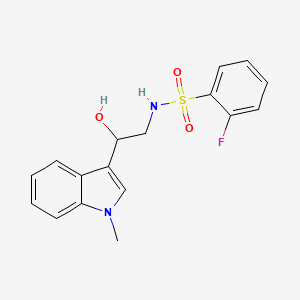
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
